molecular formula C22H19NO4 B3953489 ethyl 3-[(2-phenoxybenzoyl)amino]benzoate

ethyl 3-[(2-phenoxybenzoyl)amino]benzoate

Cat. No. B3953489
M. Wt: 361.4 g/mol
InChI Key: MLELSFWJXWBAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2-phenoxybenzoyl)amino]benzoate, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications. EPPB is a synthetic compound that belongs to the class of benzamides. It is a white solid with a molecular weight of 431.49 g/mol. EPPB is used in various scientific research studies due to its unique properties, which make it an effective tool for investigating biological systems.

Mechanism of Action

The mechanism of action of ethyl 3-[(2-phenoxybenzoyl)amino]benzoate involves the inhibition of protein kinase CK2. This compound binds to the ATP-binding site of protein kinase CK2, which prevents the enzyme from phosphorylating its substrates. This inhibition leads to the disruption of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various scientific research studies. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

Ethyl 3-[(2-phenoxybenzoyl)amino]benzoate has several advantages that make it a useful tool for investigating biological systems. This compound is a potent inhibitor of protein kinase CK2, which makes it an effective tool for studying the role of this enzyme in various cellular processes. However, this compound also has limitations. This compound is a synthetic compound that may not accurately reflect the effects of natural compounds. Additionally, the use of this compound in lab experiments requires expertise in organic chemistry.

Future Directions

There are several future directions for the use of ethyl 3-[(2-phenoxybenzoyl)amino]benzoate in scientific research. One potential direction is the investigation of the role of protein kinase CK2 in various diseases, including cancer and inflammatory diseases. Additionally, the development of new synthetic compounds that target protein kinase CK2 may lead to the development of more effective therapeutic agents. Finally, the use of this compound in combination with other therapeutic agents may lead to the development of more effective cancer treatments.

Scientific Research Applications

Ethyl 3-[(2-phenoxybenzoyl)amino]benzoate has been used in various scientific research studies due to its ability to inhibit the activity of protein kinase CK2. Protein kinase CK2 is an enzyme that plays a crucial role in various cellular processes, including cell growth and differentiation. The inhibition of protein kinase CK2 by this compound has been shown to have potential therapeutic applications in cancer treatment.

properties

IUPAC Name

ethyl 3-[(2-phenoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-2-26-22(25)16-9-8-10-17(15-16)23-21(24)19-13-6-7-14-20(19)27-18-11-4-3-5-12-18/h3-15H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLELSFWJXWBAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.